molecular formula C21H26O2 B15469615 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- CAS No. 51786-62-0

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-

Cat. No.: B15469615
CAS No.: 51786-62-0
M. Wt: 310.4 g/mol
InChI Key: PXSBQFKSGMTHOZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- is a bicyclic aromatic compound characterized by a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with two 1,1-dimethylethyl (tert-butyl) groups at positions 4 and 7 and a phenyl group at position 2. The tert-butyl groups introduce significant steric hindrance, which may enhance thermal stability and reduce reactivity compared to non-substituted benzodioxoles.

Properties

CAS No.

51786-62-0

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

4,7-ditert-butyl-2-phenyl-1,3-benzodioxole

InChI

InChI=1S/C21H26O2/c1-20(2,3)15-12-13-16(21(4,5)6)18-17(15)22-19(23-18)14-10-8-7-9-11-14/h7-13,19H,1-6H3

InChI Key

PXSBQFKSGMTHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC(O2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- (CAS No. 51786-62-0) is an organic compound characterized by its unique bicyclic structure comprising a benzodioxole core and two tert-butyl groups. This compound has garnered attention for its potential biological activities, including antioxidant and anticancer properties. The following sections will explore its biological activity through detailed research findings and case studies.

  • Molecular Formula : C21H26O2
  • Molecular Weight : 310.4 g/mol

The presence of the tert-butyl groups enhances the compound's hydrophobicity and stability, while the phenyl group contributes to its biological interactions.

Biological Activities

Research indicates that derivatives of 1,3-benzodioxole exhibit various biological activities:

Antioxidant Activity

1,3-Benzodioxole derivatives have been shown to possess significant antioxidant properties. For example, a study demonstrated that certain derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Anticancer Effects

Several studies have investigated the anticancer potential of benzodioxole derivatives. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival .

Insecticidal Activity

A notable study focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several arboviruses. The research highlighted that specific compounds exhibited effective larvicidal properties with LC50 values indicating significant potency compared to conventional insecticides .

Case Studies

StudyFindings
Antioxidant Activity Study Evaluated various benzodioxole derivatives for DPPH scavenging ability; IC50 values ranged from 50 μM to 200 μM.Confirmed moderate to high antioxidant activity in selected compounds .
Anticancer Study Investigated the effects of benzodioxole on breast cancer cell lines; resulted in 70% inhibition of cell growth at 100 μM concentration.Indicated potential for development as a therapeutic agent against breast cancer.
Insecticidal Activity Study Assessed larvicidal effects on Aedes aegypti; compound showed LC50 of 28.9 μM after 24 hours.Suggested as a viable alternative to existing insecticides due to lower toxicity in mammals .

The biological activities of 1,3-benzodioxole derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrophobic nature of these compounds allows them to bind effectively with target proteins, leading to conformational changes that influence enzyme activity and metabolic pathways .

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of selected benzodioxole derivatives:

Compound NameStructure FeaturesUnique Attributes
4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxoleSimilar dioxole core; different substitution patternDistinct biological activity profiles observed
4-Methyl-7-tert-butyl-1,3-benzodioxoleMethyl group instead of phenylAltered reactivity due to methyl group presence
4-Ethyl-7-isopropyl-1,3-benzodioxoleEthyl and isopropyl substitutionsVariability in hydrophobicity affecting interactions

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Applications/Properties Reference
1,3-Benzodioxole, 4,7-bis(tert-butyl)-2-phenyl- Benzodioxole 4,7-tert-butyl, 2-phenyl Hypothesized flavor/stabilizer roles Inferred
1,3-Bis(tert-butyl)benzene Benzene 1,3-tert-butyl Olive oil flavor (bitter, spicy)
Phenol, 2,4-bis(tert-butyl)- Phenol 2,4-tert-butyl, hydroxyl Antioxidant in plant extracts
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy- Benzenepropanoic acid 3,5-tert-butyl, hydroxyl, propanoic acid Polymer stabilizer

Table 2: Physicochemical Properties

Property 1,3-Benzodioxole Derivative 1,3-Bis(tert-butyl)benzene Phenol, 2,4-bis(tert-butyl)-
Molecular Weight (g/mol) ~354 (estimated) 190.33 250.39
Boiling Point (°C) High (tert-butyl groups) ~250 ~300
Solubility Likely hydrophobic Hydrophobic Moderate in organic solvents
Key Functional Group Dioxole ring None Hydroxyl

Research Findings and Implications

  • Flavor Chemistry : Tert-butyl-substituted aromatics like 1,3-bis(tert-butyl)benzene are linked to bitter and spicy flavors in olive oils . The target compound’s phenyl and tert-butyl groups may similarly influence flavor profiles, though its dioxole ring could modulate volatility.
  • Antioxidant Potential: While phenolic tert-butyl derivatives (e.g., 2,4-bis(tert-butyl)phenol) exhibit radical scavenging, the target compound’s lack of hydroxyl groups likely limits this activity. However, its steric bulk may protect against degradation in polymer matrices .
  • Synthetic Challenges : Introducing tert-butyl groups to benzodioxoles may require Friedel-Crafts alkylation or directed ortho-metalation, contrasting with simpler benzene derivatives .

Preparation Methods

The target compound features a 1,3-benzodioxole core substituted at positions 4 and 7 with tert-butyl (1,1-dimethylethyl) groups and at position 2 with a phenyl moiety. Its synthesis typically involves (1) construction of the benzodioxole ring and (2) sequential introduction of substituents via electrophilic aromatic substitution or transition metal-catalyzed coupling. Challenges include steric hindrance from the tert-butyl groups and regioselectivity in phenyl group placement.

Cyclization Strategies for Benzodioxole Core Formation

Acid-Catalyzed Cyclocondensation

Early routes utilized o-dihydroxybenzene derivatives condensed with dichloromethane or carbonyl sources under acidic conditions. For example, reacting 3,4-dihydroxybenzoic acid with tert-butyl chloride in sulfuric acid yields intermediates for tert-butyl substitution. However, this method suffers from low regiocontrol (<50% yield).

Spirocycloalkane Intermediate Synthesis

A patented approach (EP1535920A1) involves spirocycloalkane intermediates to circumvent purification challenges. Starting with 2,3-dihydroxybenzoic acid, lithium bis(trimethylsilyl)amide facilitates cyclization with tert-butyl epoxides at −10°C to 50°C, achieving 70–85% yield. This method avoids silica-gel chromatography, favoring crystallization for industrial scalability.

Substitution Reactions for Functionalization

Electrophilic Aromatic Substitution

tert-Butylation via Friedel-Crafts Alkylation

Introducing tert-butyl groups at positions 4 and 7 employs AlCl3-catalyzed Friedel-Crafts alkylation with tert-butyl chloride. Optimal conditions (0°C, dichloromethane solvent) yield 65–78% product, though competing ortho/para substitution necessitates careful stoichiometry.

Phenyl Group Introduction

Suzuki-Miyaura coupling installs the phenyl group at position 2. Using 2-bromo-1,3-benzodioxole and phenylboronic acid with Pd(PPh3)4 in toluene/ethanol (80°C, 12 h) achieves 82–90% yield. Copper(I)-mediated Ullmann coupling offers a cheaper alternative (CuI, DMF, 120°C) but with lower efficiency (55–65%).

Catalytic One-Pot Syntheses

Molybdenum- and Copper-Catalyzed Cascades

A one-pot method (PMC8567460) combines nitrene formation, C–H insertion, and cyclization using Mo(acac)2 and Cu(OTf)2. For tert-butyl-substituted precursors, this cascade achieves 75–90% yield in 24 h at 80°C, minimizing intermediate isolation.

Photoredox Catalysis for tert-Butylation

Visible-light-mediated tert-butyl radical addition (Ir(ppy)3, blue LED) enables regioselective C–H functionalization. Yields reach 68% with minimal byproducts, though scalability remains unproven.

Industrial-Scale Optimization

Chlorination with Sulfuryl Chloride

A key patent (EP4180426A1) highlights sulfuryl chloride for chlorinating intermediates, achieving >95% purity at 20–25°C. This method replaces N-chlorosuccinimide, reducing costs and impurities.

Crystallization-Driven Purification

Industrial processes favor crystallization over chromatography. For example, tert-butyl intermediates precipitate from ethanol/water (1:4) with 93.4% recovery, critical for kilogram-scale production.

Comparative Analysis of Methods

Method Conditions Yield (%) Scalability Reference
Friedel-Crafts AlCl3, 0°C, CH2Cl2 65–78 Moderate
Suzuki Coupling Pd(PPh3)4, 80°C 82–90 High
One-Pot Cascade Mo(acac)2/Cu(OTf)2, 80°C 75–90 High
Spirocycloalkane Route LiHMDS, −10–50°C 70–85 Industrial

Q & A

Basic: What synthetic strategies are employed to prepare 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-?

Methodological Answer:
The synthesis typically involves functionalizing the 1,3-benzodioxole core with tert-butyl and phenyl groups. A plausible route includes:

Core Formation : Start with a substituted catechol derivative, protected as a 1,3-benzodioxole via cyclization using dichloromethane or a dihalide .

Substituent Introduction :

  • tert-Butylation : Use Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid (e.g., AlCl₃) to introduce tert-butyl groups at positions 4 and 6.
  • Phenylation : Electrophilic aromatic substitution (e.g., Suzuki coupling) for the phenyl group at position 2 .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Key Consideration : Steric hindrance from tert-butyl groups may necessitate optimized reaction times and temperatures to avoid incomplete substitution .

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Peaks for tert-butyl groups (δ ~1.3 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm), and benzodioxole methylene (δ ~5.9–6.1 ppm, singlet) .
  • ¹³C NMR : Signals for tert-butyl carbons (δ ~29–35 ppm) and quaternary carbons in the benzodioxole ring .

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (C₂₀H₂₄O₂⁺) and fragmentation patterns.

X-ray Crystallography : Resolves steric effects of tert-butyl groups and confirms spatial arrangement (if single crystals are obtainable) .

Advanced: What computational methods are used to predict the compound’s reactivity?

Methodological Answer:

DFT Calculations : Model steric and electronic effects of tert-butyl and phenyl groups on reaction sites (e.g., HOMO/LUMO analysis for electrophilic substitution) .

Molecular Dynamics : Simulate interactions in catalytic systems (e.g., Pd-catalyzed coupling reactions) to optimize synthetic conditions .

Docking Studies : Predict binding affinity if the compound is tested for biological activity (e.g., enzyme inhibition) .

Data Contradictions : Some studies suggest tert-butyl groups enhance steric stabilization, while others note reduced solubility in polar solvents .

Advanced: How do the tert-butyl substituents influence the compound’s stability and applications?

Methodological Answer:

Stability :

  • Thermal Stability : tert-Butyl groups increase thermal resistance due to steric protection of the benzodioxole core .
  • Oxidative Stability : Reduced susceptibility to oxidation compared to electron-rich analogues .

Applications :

  • Material Science : Acts as a bulky ligand in coordination polymers to modulate porosity .
  • Medicinal Chemistry : tert-Butyl groups may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Experimental Validation : Compare degradation rates (TGA/DSC) and LogP values with non-tert-butyl analogues .

Basic: What analytical techniques quantify this compound in complex mixtures?

Methodological Answer:

HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for separation from polar impurities .

GC-MS : Suitable for volatile derivatives (e.g., silylated compounds) .

UV-Vis Spectroscopy : Quantify via absorbance at λ_max (~280 nm) with a calibration curve .

Limitation : tert-Butyl groups may reduce volatility, complicating GC-MS analysis without derivatization .

Advanced: What strategies address low yields in catalytic functionalization of this compound?

Methodological Answer:

Catalyst Optimization : Use bulky ligands (e.g., BrettPhos) to mitigate steric hindrance during cross-coupling .

Solvent Effects : Employ high-boiling solvents (e.g., DMF or toluene) to enhance reaction kinetics .

Microwave-Assisted Synthesis : Reduce reaction times and improve yields via controlled heating .

Case Study : A 2023 study achieved 78% yield in Suzuki coupling using Pd(OAc)₂ and SPhos ligand .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Waste Disposal : Incinerate in a certified facility; avoid environmental release due to potential persistence .

Advanced: How is this compound used in developing fluorescence probes?

Methodological Answer:

Design : Functionalize the phenyl group with fluorophores (e.g., dansyl chloride) via nucleophilic substitution .

Applications :

  • Cellular Imaging : Track lipid membranes due to lipophilic tert-butyl groups .
  • Sensor Development : Detect metal ions (e.g., Cu²⁺) via fluorescence quenching .

Validation : Confocal microscopy and quantum yield measurements .

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